4-(4-BOC-Aminophenyl)-2-cyanophenol
Description
4-(4-BOC-Aminophenyl)-2-cyanophenol is a synthetic organic compound featuring a 2-cyanophenol moiety linked to a BOC (tert-butoxycarbonyl)-protected aminophenyl group. This dual-functional molecule combines a reactive phenolic hydroxyl group with a protected amine, making it a valuable intermediate in pharmaceutical synthesis, particularly for kinase inhibitors or protease-targeting drugs .
Properties
IUPAC Name |
tert-butyl N-[4-(3-cyano-4-hydroxyphenyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-18(2,3)23-17(22)20-15-7-4-12(5-8-15)13-6-9-16(21)14(10-13)11-19/h4-10,21H,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYKRSMQMXHPDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BOC-Aminophenyl)-2-cyanophenol typically involves the protection of the amine group on the phenyl ring with a BOC group, followed by the introduction of the cyanophenol group. One common method involves the use of tert-butoxycarbonyl anhydride (BOC2O) in the presence of a base such as triethylamine to protect the amine group. The cyanophenol group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-BOC-Aminophenyl)-2-cyanophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The BOC-protected amine can undergo deprotection to yield the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Deprotection of the BOC group can be achieved using acids like trifluoroacetic acid.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenyl derivatives depending on the reactants used.
Scientific Research Applications
4-(4-BOC-Aminophenyl)-2-cyanophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 4-(4-BOC-Aminophenyl)-2-cyanophenol depends on its specific application. In synthetic chemistry, the compound acts as a versatile intermediate that can undergo various transformations. In biological systems, the BOC-protected amine group can be deprotected to yield the free amine, which can interact with biological targets such as enzymes and receptors.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Synthesis Pathways :
- Data Gaps: Exact melting points, solubility, and spectroscopic data (NMR, HPLC) for this compound are unavailable in the provided evidence. Comparative toxicity studies between the target compound and its analogs are needed.
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